molecular formula C17H12Cl2N2 B2451563 N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 790681-54-8

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine

Cat. No.: B2451563
CAS No.: 790681-54-8
M. Wt: 315.2
InChI Key: ZFQCRCNGLYUTKS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is a synthetic Schiff base compound of interest in medicinal chemistry research. This molecule features a methanimine (azomethine) functional group bridging a 2-chloroquinoline ring system and a 2-chlorobenzyl substituent. The 2-chloroquinoline scaffold is a recognized pharmacophore in antimicrobial research . Quinoline derivatives are known for their wide spectrum of biological activities and are a vital structural component in several therapeutic agents . The presence of the imine group (-C=N-) is of significant interest, as Schiff bases are valuable for synthesizing coordination complexes with biological activity and are known to possess diverse properties, including antimicrobial and antitumor activities . The specific arrangement of chlorine atoms on the aromatic rings may influence the compound's electronic properties and interaction with biological targets, a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties . This compound is intended for use in research and development activities, such as in vitro biological screening, as a building block in organic synthesis, or for the preparation of metal complexes. It is supplied as a high-purity material for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2/c18-15-7-3-1-6-13(15)10-20-11-14-9-12-5-2-4-8-16(12)21-17(14)19/h1-9,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCRCNGLYUTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 2-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like ethanol . The reaction conditions often require heating to facilitate the formation of the imine bond between the aldehyde and the amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be scaled up, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 (quinoline ring) and 2' (benzyl group) serve as primary sites for nucleophilic displacement.

SubstrateConditionsProductYieldRef.
MorpholineK₂CO₃, DMF, 80°C, 12 h2-Morpholinoquinoline derivative78%
N-MethylpiperazineK₂CO₃, DMF, reflux, 24 h2-(4-Methylpiperazinyl)quinoline analog65%
Sodium thiocyanateEtOH, Δ, 6 h2-Thiocyanoquinoline intermediate82%

Key Observations :

  • Reaction rates depend on solvent polarity and base strength .

  • Steric hindrance from the benzyl group reduces substitution efficiency at the quinoline 2-position .

Imine Functionalization

The methanimine (-CH=N-) group participates in condensation and reduction reactions:

Reductive Amination

ReagentConditionsProductApplicationRef.
LiAlH₄ (THF, 0°C → rt)4 h(2-Chloroquinolin-3-yl)methanamineAntimicrobial intermediates
NaBH₄ (MeOH, rt)2 hSecondary amine derivativesAntimalarial drug candidates

Condensation with Active Methylenes

PartnerCatalystProductBiological ActivityRef.
MalononitrileL-Proline, EtOH, ΔPyrano[3,2-c]quinolinonesAntiparasitic
4-HydroxycoumarinMicrowave, 120°CChromenone-fused quinoline hybridsAntibacterial

Mechanistic Insight :
Imine protonation initiates Knoevenagel condensation, followed by cyclization .

Metal Complexation

The compound acts as a bidentate ligand through N(quinoline) and imine N atoms:

Metal SaltReaction MediumComplex StructureStability Constant (log β)Ref.
Cu(II) chlorideMethanol, 25°C[Cu(L)Cl₂]·H₂O12.4 ± 0.3
Co(II) nitrateEthanol-water (1:1)[Co(L)₂(NO₃)]NO₃9.8 ± 0.2

Properties :

  • Cu(II) complexes show enhanced antimicrobial activity vs. free ligand (MIC₉₀ = 8 μg/mL) .

  • Octahedral geometry confirmed by magnetic susceptibility (μ_eff = 3.2 BM for Co(II)) .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables aryl functionalization:

Reaction TypeCatalytic SystemSubstrateProduct YieldRef.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Cyanophenylboronic acid67%
Buchwald-HartwigPd₂(dba)₃, Xantphos2-Aminopyridine58%

Limitations :

  • Steric bulk from 2-chlorobenzyl group reduces coupling efficiency at quinoline 3-position .

Acid/Base-Mediated Transformations

The imine linkage undergoes pH-dependent changes:

ConditionTransformationObserved OutcomeRef.
HCl (g), Et₂OProtonationC=N bond elongation (1.29 Å → 1.32 Å)
NaOH (aq), ΔHydrolysisCleavage to 2-chloroquinoline-3-carbaldehyde

Structural Evidence :
X-ray crystallography confirms intramolecular O-H⋯N hydrogen bonding stabilizes the protonated form .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine, exhibit promising antimicrobial properties. The structure-activity relationship (SAR) of these compounds has been extensively investigated to optimize their efficacy.

Key Findings:

  • A study synthesized various quinoline derivatives and evaluated their antimicrobial activity against several bacterial strains. The results showed that certain modifications to the quinoline structure enhanced antibacterial potency, suggesting that this compound could serve as a lead compound for further development .

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
This compoundP. aeruginosa8 µg/mL

Antimalarial Activity

The antimalarial potential of this compound has been highlighted in various studies focusing on drug-resistant strains of Plasmodium falciparum. The compound's mechanism involves interference with the parasite's metabolic pathways.

Case Study:
In a study assessing the antimalarial efficacy of quinoline derivatives, this compound demonstrated significant activity against chloroquine-resistant strains. The compound exhibited an IC50 value in the low nanomolar range, indicating potent antiplasmodial effects .

Data Table: Antimalarial Efficacy

Compound NameStrain TestedIC50 (nM)
Compound XDd2 (CQ-resistant)15
This compoundW2 (CQ-sensitive)20

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, showcasing its potential as a therapeutic agent.

Key Findings:
In vitro studies revealed that the compound effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Data Table: Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-75.0Apoptosis induction
HCT1164.5Cell cycle arrest at G1 phase

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and chlorophenyl moieties. These interactions can disrupt biological processes, leading to its observed antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the chlorophenyl group.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    2-Chlorobenzylamine: Contains the chlorophenyl group but lacks the quinoline moiety.

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is unique due to the combination of both chlorophenyl and chloroquinoline groups in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a versatile compound for various applications.

Biological Activity

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2NC_{15}H_{13}Cl_2N, with a molecular weight of approximately 284.17 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects against various cancer cell lines, including:

Cell Line IC50 (µM) Inhibition (%)
HEPG2 (Liver)1.18 ± 0.1490.47
MCF7 (Breast)4.18 ± 0.0581.58
SW1116 (Colon)2.71 ± 0.1884.32
BGC823 (Stomach)0.6784.83

These results suggest that the compound has a potent inhibitory effect on cell proliferation across multiple cancer types, outperforming standard chemotherapy agents like staurosporine .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Studies have shown that quinoline derivatives often act by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The following table summarizes the findings:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The results indicate that this compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

  • Study on Anticancer Efficacy : A recent study synthesized various quinoline derivatives and tested their anticancer efficacy on a panel of human cancer cell lines. The most promising compounds exhibited IC50 values lower than those of established chemotherapeutics, indicating their potential as novel anticancer agents .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties of quinoline-based compounds against drug-resistant strains of bacteria and fungi, demonstrating significant activity that warrants further exploration for therapeutic applications .

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